

Application Notes and Protocols for Encapsulating IR-825 in Polymeric Micelles

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Compound of Interest

Compound Name: IR-825

Cat. No.: B15554127

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the encapsulation of the near-infrared (NIR) fluorescent dye, **IR-825**, within polymeric micelles. This document covers both chemical conjugation and physical encapsulation methods, offering step-by-step guidance for laboratory application.

Introduction

IR-825 is a small molecule cyanine dye with strong absorbance in the near-infrared spectrum, making it an excellent candidate for photothermal therapy (PTT) and bio-imaging. However, its hydrophobicity and potential for premature degradation in biological systems necessitate the use of a delivery vehicle. Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, offer a versatile platform to encapsulate **IR-825**, enhancing its stability, bioavailability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.

Encapsulation Techniques

There are two primary approaches for incorporating **IR-825** into polymeric micelles: chemical conjugation and physical entrapment.

- **Chemical Conjugation:** This method involves forming a covalent bond between the **IR-825** molecule and the micelle-forming polymer. This technique offers high loading capacity and

stability, preventing premature drug release.[1][2]

- Physical Encapsulation: In this approach, the hydrophobic **IR-825** is physically entrapped within the hydrophobic core of the polymeric micelle. Common methods include thin-film hydration, nanoprecipitation, and dialysis.[3] These methods are generally simpler and do not require modification of the dye.

Protocol 1: Chemical Conjugation of IR-825 to PEG-PLD Polymeric Micelles

This protocol describes the synthesis of PEG-PLD(IR825) nanomicelles through an amine-carboxyl reaction, resulting in a high and stable drug loading.[1][2]

Materials

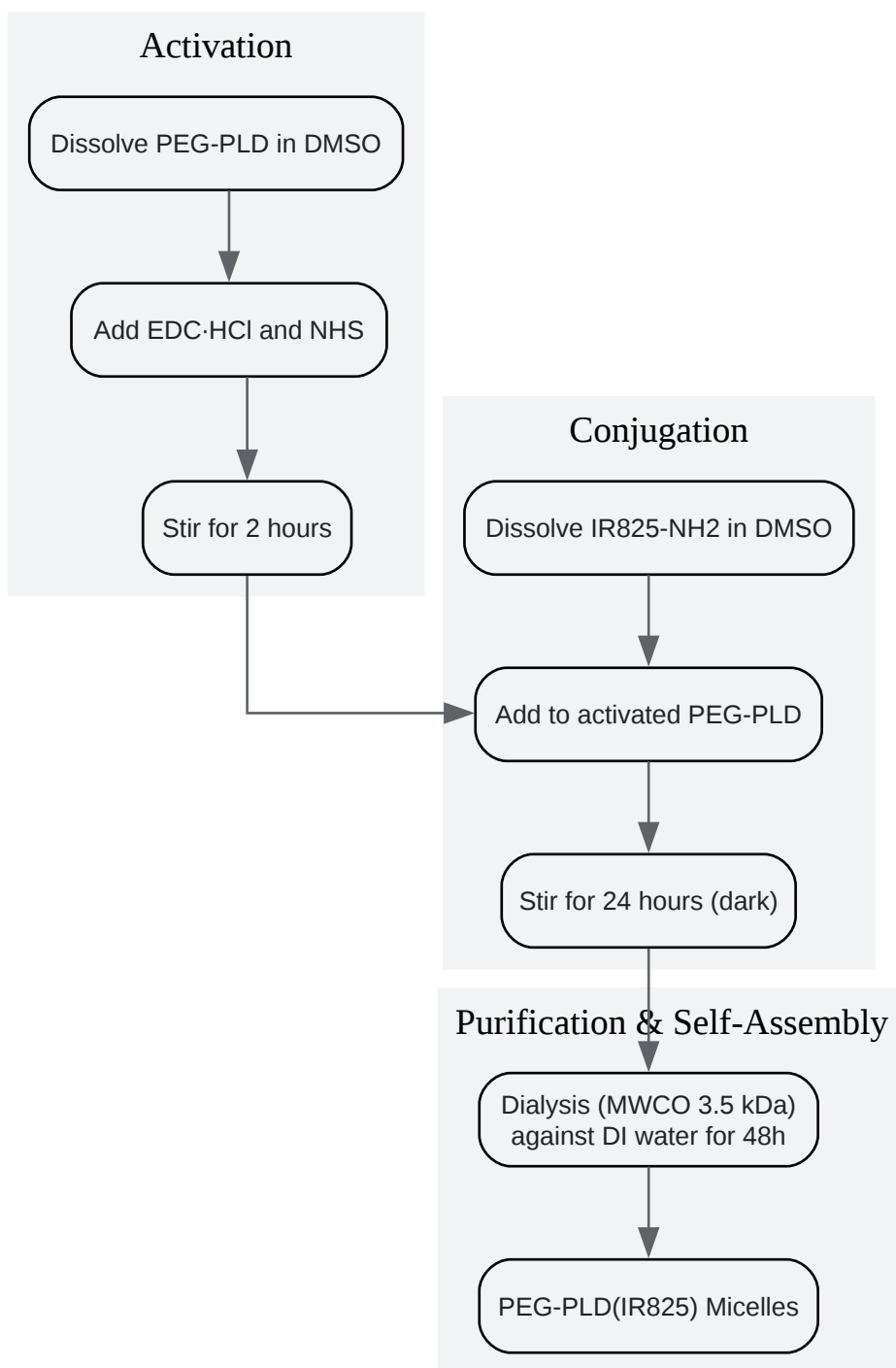
- methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)
- IR825-NH2 (a modified version of **IR-825** with an amine group)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- N-Hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO 3.5 kDa)
- Deionized (DI) water

Experimental Protocol

- Activation of Carboxyl Groups:
 - Dissolve PEG-PLD in DMSO.
 - Add EDC·HCl and NHS to the PEG-PLD solution to activate the carboxyl groups on the poly(L-aspartic acid) block.

- Stir the reaction mixture at room temperature for 2 hours.
- Conjugation Reaction:
 - Dissolve IR825-NH₂ in DMSO.
 - Add the IR825-NH₂ solution to the activated PEG-PLD solution.
 - Stir the mixture at room temperature for 24 hours in the dark.
- Purification and Micelle Formation:
 - Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).
 - Dialyze against a large volume of DI water for 48 hours, with frequent water changes, to remove unreacted reagents and DMSO.
 - The resulting aqueous solution contains the self-assembled PEG-PLD(IR825) nanomicelles.
- Characterization:
 - Determine the drug loading content and efficiency using UV-Vis spectroscopy by measuring the absorbance of **IR-825**.
 - Analyze the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
 - Visualize the morphology of the nanomicelles using Transmission Electron Microscopy (TEM).

Experimental Workflow: Chemical Conjugation



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Workflow for Chemical Conjugation of **IR-825**.

Protocol 2: Physical Encapsulation of IR-825 in DSPE-PEG Micelles via Thin-Film Hydration

This protocol is adapted for **IR-825** based on standard methods for encapsulating hydrophobic drugs into DSPE-PEG micelles.

Materials

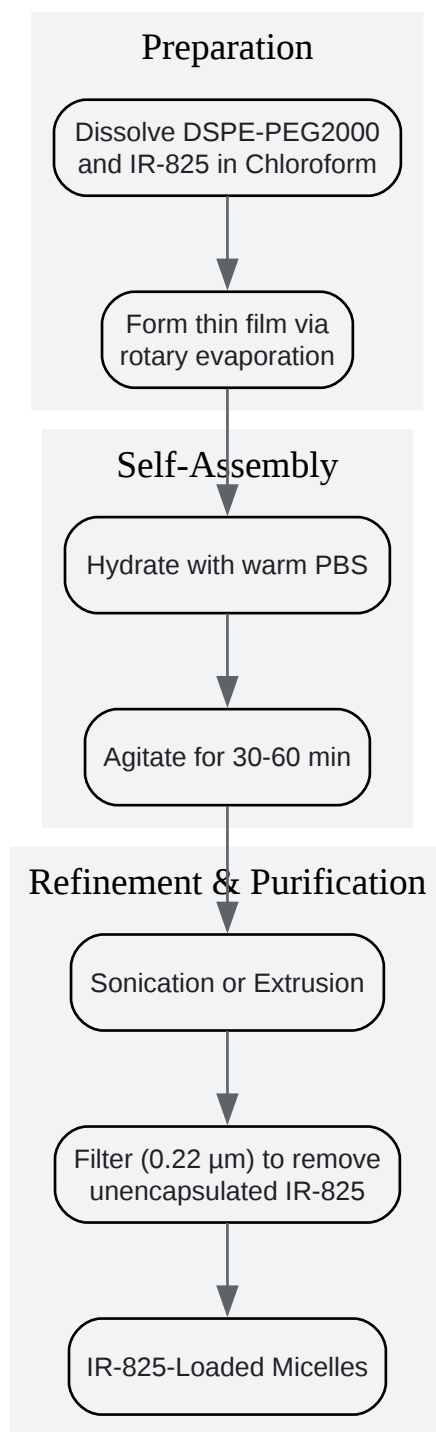
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- **IR-825**
- Chloroform or a suitable organic solvent
- Phosphate-buffered saline (PBS, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or extruder
- Syringe filter (0.22 µm)

Experimental Protocol

- Dissolution:
 - Accurately weigh and dissolve DSPE-PEG2000 and **IR-825** (e.g., at a 20:1 w/w ratio) in chloroform in a round-bottom flask.
- Film Formation:
 - Attach the flask to a rotary evaporator.
 - Evaporate the chloroform under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid-dye film on the inner surface of the flask.

- Hydration:
 - Hydrate the film by adding pre-warmed PBS (e.g., 60°C).
 - Gently agitate the flask for 30-60 minutes above the phase transition temperature of DSPE to facilitate the self-assembly of micelles. The solution should become clear or translucent. [\[4\]](#)
- Sonication/Extrusion:
 - To obtain a uniform size distribution, sonicate the micelle solution using a water bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Purification:
 - To remove any unencapsulated **IR-825**, which may be present as aggregates, centrifuge the solution at a low speed or filter it through a 0.22 µm syringe filter. The resulting clear solution contains the **IR-825**-loaded micelles. [\[4\]](#)

Experimental Workflow: Thin-Film Hydration



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Workflow for Thin-Film Hydration of **IR-825**.

Protocol 3: Physical Encapsulation of IR-825 in Pluronic F127 Micelles via Dialysis

This protocol is adapted for **IR-825** based on standard methods for encapsulating hydrophobic drugs in Pluronic micelles.

Materials

- Pluronic F127
- **IR-825**
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO 12 kDa)
- Deionized (DI) water

Experimental Protocol

- Dissolution:
 - Dissolve Pluronic F127 and **IR-825** in DMSO. A typical starting point is a 10:1 w/w ratio of polymer to dye.^[5]
- Micelle Formation and Purification:
 - Transfer the solution into a dialysis bag (MWCO 12 kDa).
 - Dialyze against a large volume of DI water for 24 hours. Change the water several times to ensure the complete removal of DMSO.
 - As the organic solvent is gradually replaced by water, the amphiphilic Pluronic F127 copolymers self-assemble into micelles, entrapping the hydrophobic **IR-825** in their core.
- Final Preparation:

- Collect the solution from the dialysis bag. This solution contains the **IR-825**-loaded Pluronic F127 micelles.
- The solution can be further concentrated or filtered if necessary.

Data Presentation

The following tables summarize the quantitative data for **IR-825** and similar NIR dye-loaded polymeric micelles based on the described techniques.

Parameter	PEG-PLD(IR825) (Conjugation)	DSPE-PEG2000- IR780 (Thin-Film)	Pluronic F127 (Drug Encapsulation - General)
Drug Loading Content (%)	~21.0[1][2]	Not Reported	1.81 (for Docetaxel)[6]
Encapsulation Efficiency (%)	Not Applicable	Not Reported	84.8 - 92.4 (for other drugs)[5][6]
Particle Size (nm)	~100	25.6	20 - 23 (drug- dependent)[5][6]
Zeta Potential (mV)	Not Reported	Not Reported	Not Reported

Note: Data for physical encapsulation of **IR-825** is limited. The values for DSPE-PEG are for the similar dye IR-780, and for Pluronic F127, they are for other encapsulated drugs to provide a general reference.

Characterization Methods

To ensure the successful formulation of **IR-825** loaded micelles, the following characterization techniques are recommended:

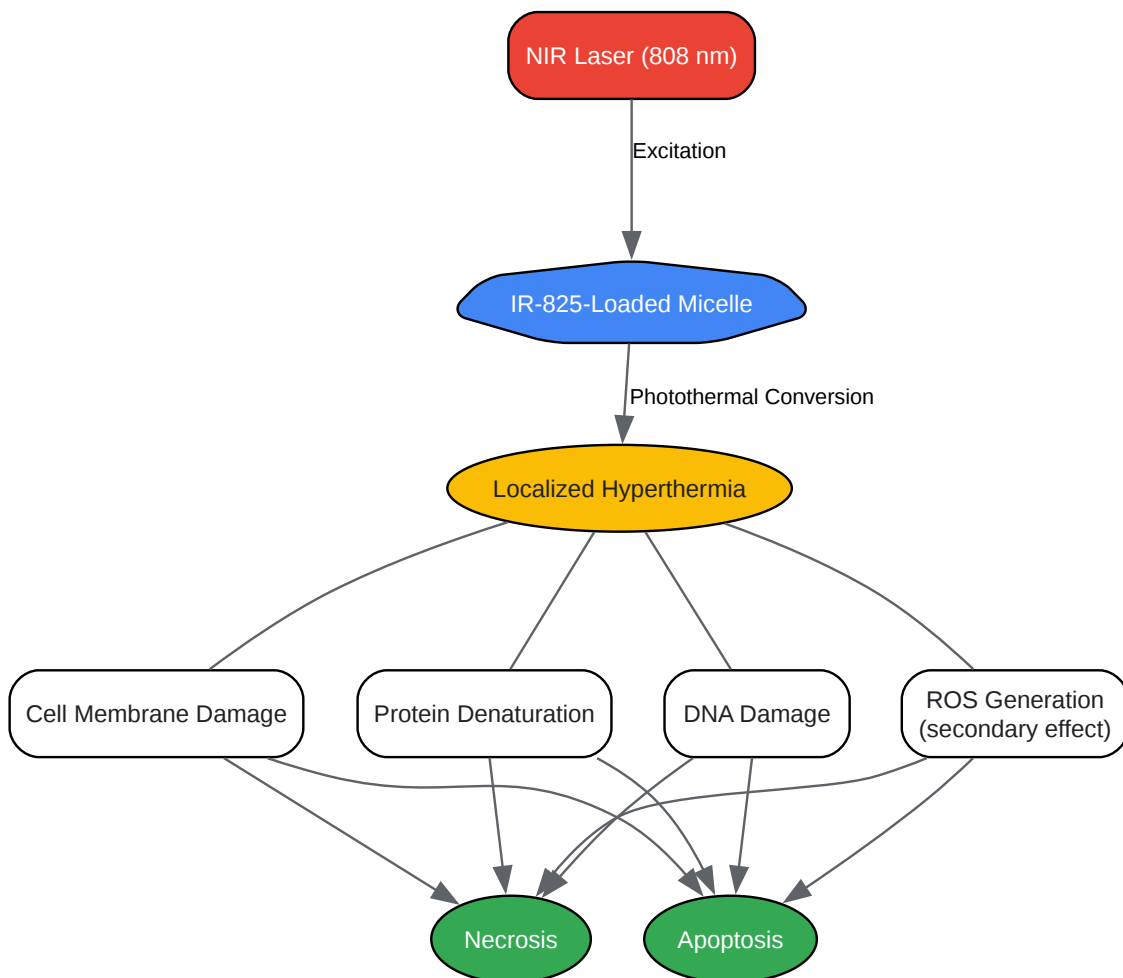
- Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
- Transmission Electron Microscopy (TEM) or Cryo-TEM: For visualization of micelle morphology and size confirmation.[7][8]

- UV-Vis Spectroscopy: To determine the concentration of **IR-825** and calculate the drug loading content and encapsulation efficiency.
- Small-Angle Neutron Scattering (SANS) or Small-Angle X-ray Scattering (SAXS): For detailed structural information about the micelle core and corona.[7][9]
- In Vitro Stability Studies: Micelle stability can be assessed by monitoring changes in particle size and drug retention over time in physiological buffers (e.g., PBS with serum proteins).[10][11]

Mechanism of Photothermal Therapy (PTT)

Upon irradiation with an NIR laser (around 808 nm), **IR-825** molecules within the micelles absorb light energy and convert it into heat through non-radiative relaxation pathways. This localized hyperthermia induces cancer cell death through various mechanisms.

Signaling Pathway for PTT-Induced Cell Death



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PTT-Induced Cell Death Signaling Pathway.

The generated heat leads to protein denaturation, cell membrane rupture, and can also induce the production of reactive oxygen species (ROS), ultimately triggering programmed cell death (apoptosis) or necrosis in the targeted cancer cells.[12]

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